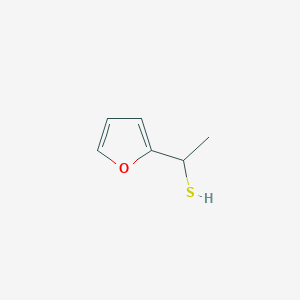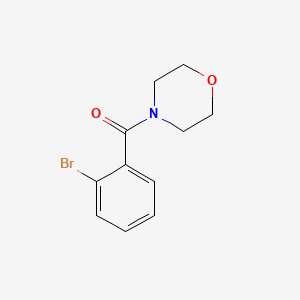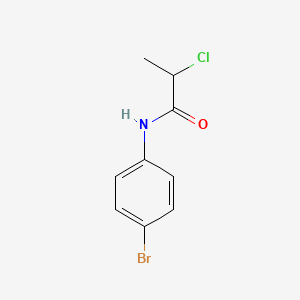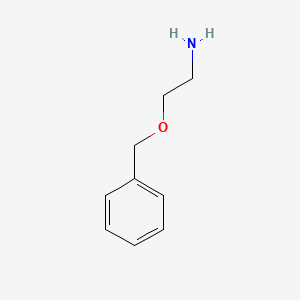
1-(4-Nitrobenzoyl)piperazine
描述
1-(4-Nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-nitrobenzoyl group
生化分析
Biochemical Properties
1-(4-Nitrobenzoyl)piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase and gamma-aminobutyric acid (GABA) receptors . The interaction with acetylcholinesterase involves reversible inhibition, which affects the hydrolysis of acetylcholine, a neurotransmitter crucial for nerve signal transmission. Additionally, this compound acts as an agonist for GABA receptors, influencing neurotransmission and potentially modulating neurological functions .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in neurotransmission and metabolic pathways . It also impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization. These effects can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This inhibition disrupts normal neurotransmission and can result in various physiological effects. Additionally, this compound interacts with GABA receptors, enhancing their activity and modulating inhibitory neurotransmission . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . In animal studies, doses exceeding certain thresholds have been associated with neurotoxic symptoms, including tremors, convulsions, and central nervous system depression . These findings highlight the importance of dosage considerations in the use of this compound for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with acetylcholinesterase and GABA receptors influences metabolic processes related to neurotransmission and energy metabolism . Additionally, this compound may affect the levels of metabolites involved in these pathways, further modulating cellular function and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Studies have shown that this compound is distributed in various tissues, with a preference for neural tissues due to its interactions with neurotransmitter receptors . This distribution pattern is crucial for understanding the compound’s effects on cellular and physiological processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in synaptic regions, where it interacts with neurotransmitter receptors and enzymes involved in neurotransmission . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biochemical and cellular effects
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The general reaction scheme is as follows: [ \text{Piperazine} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(4-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(4-Nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal labeling agent.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Nitrobenzoyl)piperazine involves its interaction with biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold that can be modified to enhance its binding affinity and specificity for different molecular targets .
相似化合物的比较
1-(4-Nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(4-Fluorobenzoyl)piperazine
- 1-(4-Bromobenzoyl)piperazine
- 1-(4-Aminobenzoyl)piperazine
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSQKKHPVVUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337813 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72141-41-4 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72141-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of 1-(4-Nitrobenzoyl)piperazine and how was this confirmed?
A1: this compound exhibits two distinct conformational shapes. This is due to both the partial double bond character of the amide bond and the restricted rotation around the piperazine ring. These conformations were observed through ¹H NMR, with two distinct coalescence points indicating the energy barriers between them. The conformational flexibility was further confirmed through X-ray diffraction analysis of single crystals.
Q2: What potential application does this compound have in bioorthogonal chemistry?
A2: The nitro group within this compound allows for its reaction with [¹⁸F]F⁻, showcasing its potential as a building block for ¹⁸F-labeled compounds. This is particularly relevant for Positron Emission Tomography (PET) imaging applications. While not explored in the study, the presence of the nitro group also opens possibilities for further modification, such as reduction to an amine, which could be leveraged for conjugation to biomolecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















